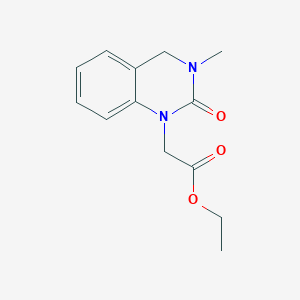
ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate typically involves the condensation of an appropriate anthranilic acid derivative with an aldehyde or ketone, followed by cyclization and esterification. Common reagents used in the synthesis include:
- Anthranilic acid or its derivatives
- Aldehydes or ketones
- Acid catalysts (e.g., hydrochloric acid, sulfuric acid)
- Esterification agents (e.g., ethanol, ethyl chloroformate)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with higher oxidation states.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate would depend on its specific interactions with molecular targets. Typically, compounds in the quinazolinone family exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Benzodiazepines: Another class of bicyclic compounds with diverse biological activities.
Isoquinolines: Compounds with a similar bicyclic structure but different ring fusion.
Uniqueness
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its ester group, for example, may influence its solubility, reactivity, and interactions with biological targets.
Eigenschaften
IUPAC Name |
ethyl 2-(3-methyl-2-oxo-4H-quinazolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-12(16)9-15-11-7-5-4-6-10(11)8-14(2)13(15)17/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAYOLJJWNCYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2CN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














